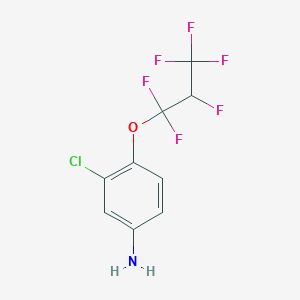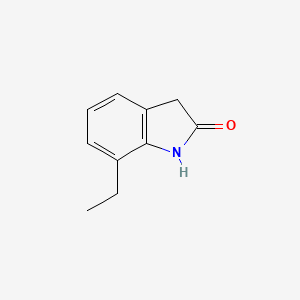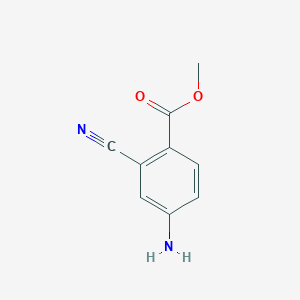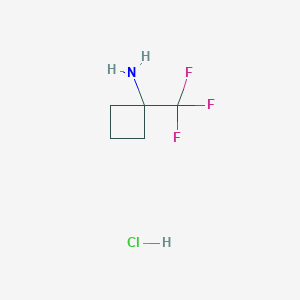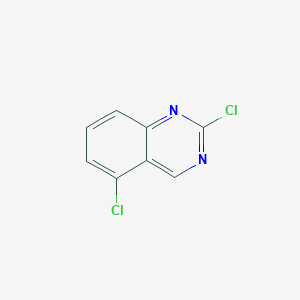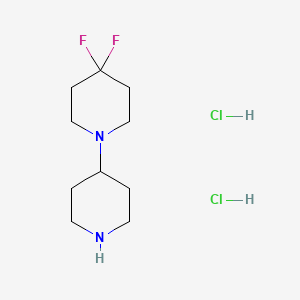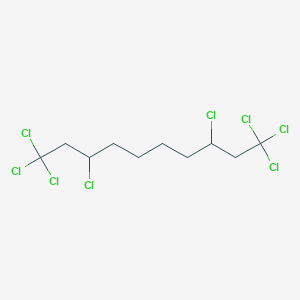
1,1,1,3,8,10,10,10-Octachlorodecane
Übersicht
Beschreibung
1,1,1,3,8,10,10,10-Octachlorodecane is a type of chlorinated paraffin (CP), which is an emerging class of organic halogen compounds . CPs have been manufactured with high production volume and widely used as flame retardants, plasticizers, paints, cutting fluids for metal working, sealing materials, and lubricant additives .
Chemical Reactions Analysis
1,1,1,3,8,10,10,10-Octachlorodecane can undergo various environmental transformations, including thermal decomposition, photolytic and photocatalytic degradation, biological metabolism, and atmospheric transformation . Dechlorination is considered as the major reaction pathway .Wissenschaftliche Forschungsanwendungen
Atmospheric Transformation Studies
1,1,1,3,8,10,10,10-Octachlorodecane, as a short-chain chlorinated paraffin (SCCP), undergoes significant transformation in the air phase. Research by Li et al. (2019) revealed that reactive phytogenic volatile organic compounds (PVOCs) from pumpkin seedlings can increase the transformation of SCCPs in air under light and experimental conditions. This provides insights into the potential atmospheric fate of such compounds (Li et al., 2019).
Electrochemical Reduction Studies
In a study focused on electrochemical reduction, Mubarak and Peters (1996) explored the reduction of similar compounds at carbon cathodes in dimethylformamide. They found that the reduction process involves cleavage of carbon-halogen bonds and formation of various products, illustrating the electrochemical behavior of chlorinated compounds (Mubarak & Peters, 1996).
Host-Guest Complexation Studies
Zhang et al. (2002) investigated derivatives of azoalkanes, including those structurally related to 1,1,1,3,8,10,10,10-Octachlorodecane, for their host-guest inclusion complexes with beta-cyclodextrin. This study provides a foundation for understanding how similar compounds interact in complexation reactions (Zhang et al., 2002).
Studies on Size Selectivity and Binding in Macrocycles
Newcomb, Horner, and Blanda (1987) conducted research on macrobicyclic hosts, which are structurally related to 1,1,1,3,8,10,10,10-Octachlorodecane. Their study on complexation of chloride ion by these hosts highlights the significance of size selectivity and cooperative binding in macrocycles, which could be relevant for understanding the behavior of octachlorodecane derivatives (Newcomb, Horner, & Blanda, 1987).
Corrosion Inhibition Research
Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic solutions. Although not directly studying 1,1,1,3,8,10,10,10-Octachlorodecane, their research contributes to understanding how chlorinated and cyclic compounds can serve as corrosion inhibitors (Chafiq et al., 2020).
Polymerization Studies
Okada, Sumitomo, and Sumi (1982) conducted polymerization studies on bicyclic acetals, which are relevant to understanding the reactivity and potential applications of 1,1,1,3,8,10,10,10-Octachlorodecane in polymer science (Okada, Sumitomo, & Sumi, 1982).
Safety and Hazards
Chlorinated paraffins, including 1,1,1,3,8,10,10,10-Octachlorodecane, have raised considerable concern due to their environmental persistence and possible toxic effects . They have been ubiquitously detected in multiple environmental matrices including water, sediment, air, soil, biota and humans worldwide .
Zukünftige Richtungen
Future research could focus on the comprehensive understanding of the environmental behaviors and fate of 1,1,1,3,8,10,10,10-Octachlorodecane, as well as the development of promising remediation strategies for pollution control . Photodegradation and photocatalysis are suggested as feasible techniques for efficient removal of short-chain chlorinated paraffins from water matrices .
Eigenschaften
IUPAC Name |
1,1,1,3,8,10,10,10-octachlorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl8/c11-7(5-9(13,14)15)3-1-2-4-8(12)6-10(16,17)18/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKDARFGOJVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(CC(Cl)(Cl)Cl)Cl)CC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699600 | |
| Record name | 1,1,1,3,8,10,10,10-Octachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,8,10,10,10-Octachlorodecane | |
CAS RN |
601523-23-3 | |
| Record name | 1,1,1,3,8,10,10,10-Octachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




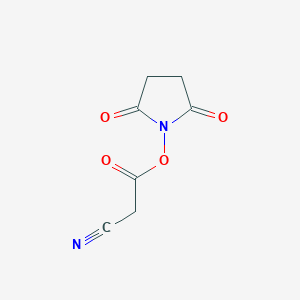
![6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424212.png)
![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424213.png)
![6-Chloro-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424214.png)
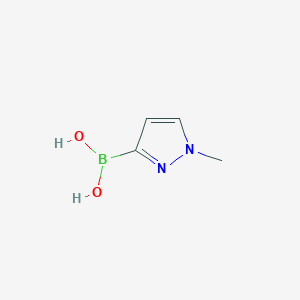
![7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424218.png)
